molecular formula C9H9NO2 B1610965 3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one CAS No. 3693-08-1

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Cat. No.: B1610965
CAS No.: 3693-08-1
M. Wt: 163.17 g/mol
InChI Key: PBQINQSJWPGZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fungicidal Applications

  • Yang et al. (2017) developed (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, demonstrating moderate to high fungicidal activities against eight phytopathogenic fungi, suggesting potential use in crop protection (Yang et al., 2017).

Herbicidal and Fungicidal Activities

  • Yuan-xian Lin's 2013 study synthesized 5-(4,6-dimethoxypyrimidin-2-yl)-1-substituted-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one derivatives, showing herbicidal and fungicidal activities against various plants and fungi (Lin, 2013).

Antimicrobial Activity

  • Ağirbaş et al. (2011) presented the synthesis of 4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones, some of which exhibited significant in vitro antimicrobial activity against various microorganisms (Ağirbaş et al., 2011).

Organic Synthesis

  • Banfi et al. (2006) developed a methodology for the synthesis of dihydrobenzo[f][1,4]oxazepin-5-ones, combining Ugi and Mitsunobu reactions, contributing to the field of organic synthesis (Banfi et al., 2006).
  • In another study, Bakthadoss and Murugan (2009) described a novel synthesis of (E)-3-arylidene-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-ones, highlighting advancements in synthetic methods (Bakthadoss & Murugan, 2009).

Biochemical Analysis

Biochemical Properties

3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to oxidative stress, apoptosis, and inflammation, thereby impacting cellular homeostasis and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain kinases, thereby modulating phosphorylation events and altering cellular signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or epigenetic regulators, leading to alterations in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . This compound exhibits good stability under physiological conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive oxygen species . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Low to moderate doses of this compound have been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the bioavailability and activity of this compound, as well as its potential for drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters, influencing its intracellular localization and accumulation . Additionally, binding proteins can sequester this compound in specific cellular compartments, affecting its bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular distribution of this compound, thereby modulating its activity .

Properties

IUPAC Name

1,5-dihydro-4,1-benzoxazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-12-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQINQSJWPGZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2NC(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579143
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3693-08-1
Record name 1,5-Dihydro-4,1-benzoxazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1 g o-amino-benzyloxy acetic acid and 1.1 g dicyclohexyl carbodiimide were stirred in 15 ml refluxing methanol for 8 hours. The mixture was evaporated, and the residue was stirred with 50 ml acetone and filtered, whereafter the filtrate was evaporated to give the title compound. M.p. 160°-165° C.
Name
o-amino-benzyloxy acetic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide (7.0 g, 35 mmol) in isopropyl alcohol (100 mL) was added 50% w/w sodium hydroxide aqueous solution (4 mL, 50 mmol). The mixture was stirred at rt overnight. The mixture was extracted with DCM (50 mL×2). The resulting solution was then washed with brine (50 mL×2) and dried over MgSO4. The solvent was evaporated to afford 1,5-dihydro-4,1-benzoxazepin-2-one as a brown solid in 65% yield (3.7 g). MS: 163.0 (M+H)+; tR=1.56 min (method 1).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 2
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 3
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 4
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 5
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one
Reactant of Route 6
3,5-Dihydrobenzo[e][1,4]oxazepin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.